(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone
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Description
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone is a useful research compound. Its molecular formula is C9H10N6O2 and its molecular weight is 234.219. The purity is usually 95%.
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Mechanism of Action
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to show significant inhibitory activity against certain enzymes . The interaction of the compound with its targets could lead to changes in the function of these targets, potentially altering cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various enzymes and proteins that contribute to cell proliferation . The compound’s interaction with these targets could potentially affect downstream cellular processes.
Pharmacokinetics
It has been suggested that the 1,2,4-oxadiazole scaffold might be exploited to achieve effective drug candidates for treating related disorders .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects .
Action Environment
It has been suggested that the synthesis of 1,2,4-oxadiazole derivatives is environmentally friendly .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c16-9(7-3-11-14-12-7)15-2-1-6(4-15)8-10-5-17-13-8/h3,5-6H,1-2,4H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLVAPVMDTWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.